molecular formula C3H9NO3 B1194391 Ammonium lactate CAS No. 515-98-0

Ammonium lactate

Cat. No. B1194391
CAS RN: 515-98-0
M. Wt: 107.11 g/mol
InChI Key: RZOBLYBZQXQGFY-UHFFFAOYSA-N
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Patent
US06569989B2

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[CH:2]1[O:7][CH:6]([OH:8])[CH:5]([OH:9])[CH:4]([OH:10])[CH:3]1[OH:11].C(O)C(O)C(O)C(O)C=O.[NH3:23]>C(O)C>[C:6]([O-:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[NH4+:23].[CH2:1]([OH:12])[CH:2]1[O:7][CH:6]([OH:8])[CH:5]([OH:9])[CH:4]([OH:10])[CH:3]1[OH:11] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1C(C(C(C(O1)O)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(C=O)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[NH4+]
Name
Type
product
Smiles
C(C1C(C(C(C(O1)O)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06569989B2

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[CH:2]1[O:7][CH:6]([OH:8])[CH:5]([OH:9])[CH:4]([OH:10])[CH:3]1[OH:11].C(O)C(O)C(O)C(O)C=O.[NH3:23]>C(O)C>[C:6]([O-:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[NH4+:23].[CH2:1]([OH:12])[CH:2]1[O:7][CH:6]([OH:8])[CH:5]([OH:9])[CH:4]([OH:10])[CH:3]1[OH:11] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1C(C(C(C(O1)O)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(C=O)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[NH4+]
Name
Type
product
Smiles
C(C1C(C(C(C(O1)O)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06569989B2

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[CH:2]1[O:7][CH:6]([OH:8])[CH:5]([OH:9])[CH:4]([OH:10])[CH:3]1[OH:11].C(O)C(O)C(O)C(O)C=O.[NH3:23]>C(O)C>[C:6]([O-:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[NH4+:23].[CH2:1]([OH:12])[CH:2]1[O:7][CH:6]([OH:8])[CH:5]([OH:9])[CH:4]([OH:10])[CH:3]1[OH:11] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1C(C(C(C(O1)O)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(C=O)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[NH4+]
Name
Type
product
Smiles
C(C1C(C(C(C(O1)O)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.